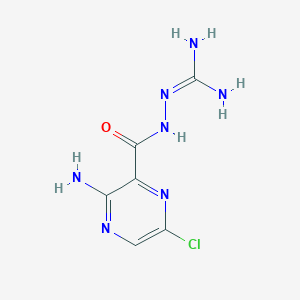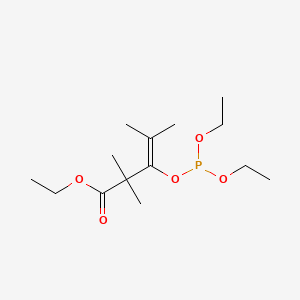
N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate (Formoterol Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arformoterol tartrate is a medication primarily used for the treatment of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is a long-acting beta-2 adrenergic receptor agonist (LABA) and is the active (R,R)-enantiomer of formoterol . Arformoterol tartrate works by relaxing the muscles in the airways to improve breathing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of arformoterol tartrate involves the synthesis of arformoterol, followed by its conversion to the tartrate salt. One method involves the reaction of arformoterol D-(−)-tartrate with a base and L-(+)-tartaric acid to form arformoterol L-(+)-tartrate . The process includes purification steps to ensure the high purity of the final product .
Industrial Production Methods
Industrial production of arformoterol tartrate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization and filtration to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Arformoterol tartrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of arformoterol tartrate can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Arformoterol tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-2 adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating respiratory conditions.
Industry: Employed in the development of new formulations and delivery systems for respiratory medications
Wirkmechanismus
Arformoterol tartrate exerts its effects by selectively binding to beta-2 adrenergic receptors in the bronchial smooth muscle . This binding activates adenylate cyclase, which increases cyclic AMP levels, leading to the relaxation of bronchial smooth muscle and improved airflow . The compound has a two-fold greater potency than racemic formoterol, making it highly effective in treating bronchoconstriction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formoterol: The racemic mixture containing both (R,R) and (S,S) enantiomers.
Salmeterol: Another long-acting beta-2 adrenergic receptor agonist used for similar indications.
Indacaterol: A long-acting beta-2 agonist with a different pharmacokinetic profile.
Uniqueness
Arformoterol tartrate is unique due to its high selectivity and potency as a beta-2 adrenergic receptor agonist. Its (R,R)-enantiomer configuration provides greater efficacy and a longer duration of action compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H30N2O10 |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-;1-,2-/m01/s1 |
InChI-Schlüssel |
FCSXYHUNDAXDRH-SDIMSEEDSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)
![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)







